molecular formula C19H20N4O2S B287450 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone

1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone

Cat. No. B287450
M. Wt: 368.5 g/mol
InChI Key: LVEGSPSAZSYXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone, also known as Compound A, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. This molecule has shown promise in various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Mechanism of Action

The mechanism of action of 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to activate the p53 pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been found to inhibit the replication of herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has several advantages as a research tool. It has been found to be stable in various solvents and can be easily synthesized in the laboratory. Additionally, it has been found to be non-toxic and does not exhibit any significant side effects. However, there are also limitations to its use in lab experiments. 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has poor solubility in water, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further studies to evaluate its safety and efficacy in animal models and clinical trials.
In conclusion, 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A is a small molecule drug that has shown promise in various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Its synthesis method has been optimized to improve the yield and purity of the final product. Its mechanism of action is not fully understood, but it has been suggested to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has several advantages as a research tool, but also has limitations to its use in lab experiments. There are several future directions for research on 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A, including its potential use in the treatment of inflammatory diseases and its safety and efficacy in animal models and clinical trials.

Synthesis Methods

1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A is synthesized through a series of chemical reactions. The process involves the reaction of 3,4-dimethylphenol with methylthioacetic acid, followed by the reaction of the resulting product with 2-chloro-6-(2,4-dimethylphenyl)pyrimidine. The final step involves the reaction of the resulting intermediate with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. The synthesis of 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been found to have anti-viral effects against herpes simplex virus type 1 and type 2.

properties

Product Name

1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

1-[1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-5-methylpyrazol-4-yl]ethanone

InChI

InChI=1S/C19H20N4O2S/c1-11-6-7-15(8-12(11)2)25-18-9-17(21-19(22-18)26-5)23-13(3)16(10-20-23)14(4)24/h6-10H,1-5H3

InChI Key

LVEGSPSAZSYXHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)SC)C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)SC)C

Origin of Product

United States

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